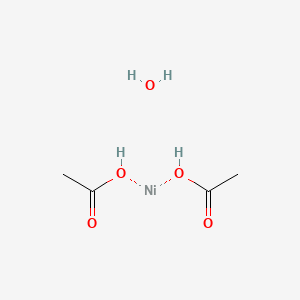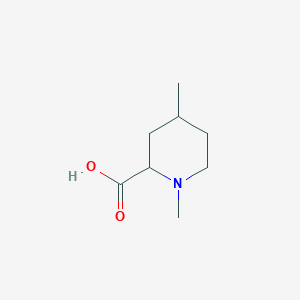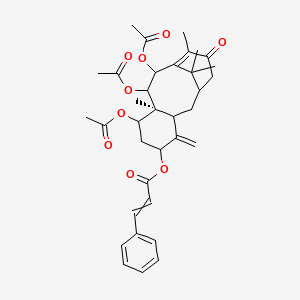
Nickel(II) acetate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) acetate tetrahydrate, with the chemical formula Ni(CH₃CO₂)₂·4H₂O, is a green crystalline solid commonly used in various industrial and scientific applications. It is a coordination compound where nickel is bonded to two acetate ions and four water molecules. This compound is known for its solubility in water and methanol, and its primary use in electroplating .
准备方法
Synthetic Routes and Reaction Conditions: Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction is as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, nickel hydroxide can be used instead of nickel carbonate .
Industrial Production Methods: In industrial settings, the compound is typically produced by dissolving nickel carbonate or nickel hydroxide in acetic acid, followed by crystallization of the tetrahydrate form from the solution .
化学反应分析
Types of Reactions: Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: The acetate ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) acetate.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
科学研究应用
Nickel(II) acetate tetrahydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and coordination compounds.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme activity.
Medicine: Studied for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating, as a mordant in dyeing textiles, and as a sealant for anodized aluminum.
作用机制
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, forming stable complexes. In biological systems, it can interact with proteins and DNA, potentially altering their function. The central nickel ion can undergo redox reactions, influencing cellular processes .
相似化合物的比较
Nickel(II) chloride (NiCl₂): Another nickel(II) compound used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Nickel(II) nitrate (Ni(NO₃)₂): Used in the preparation of nickel catalysts and in electroplating.
Uniqueness: Nickel(II) acetate tetrahydrate is unique due to its specific coordination with acetate ligands and water molecules, which provides distinct properties such as solubility and stability. Its ability to form various complexes makes it particularly valuable in coordination chemistry and catalysis .
属性
分子式 |
C4H10NiO5 |
|---|---|
分子量 |
196.81 g/mol |
IUPAC 名称 |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI 键 |
KPILVQXXHAIYBS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.O.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)


![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)

![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
